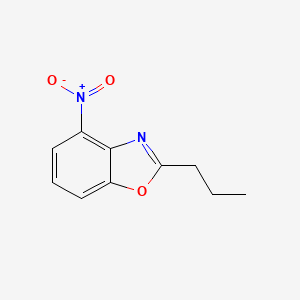

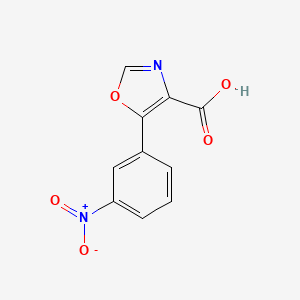

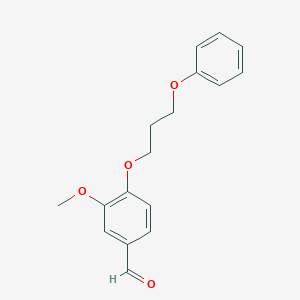

![molecular formula C13H16ClNO4S B1328635 1-[2-氯-4-(甲基磺酰基)苯基]哌啶-4-羧酸 CAS No. 942474-34-2](/img/structure/B1328635.png)

1-[2-氯-4-(甲基磺酰基)苯基]哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often explored for their potential therapeutic applications. The compound is structurally related to various piperidine analogs that have been synthesized and studied for their biological activities, such as interactions with NMDA receptors and anticonvulsant properties , as well as their molecular structures and hydrogen bonding characteristics .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the coupling of functionalized benzenesulfonyl chlorides with piperidine under controlled conditions. For instance, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions with various electrophiles . Although the specific synthesis of "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the appropriate chloro- and methylsulfonyl-substituted benzenesulfonyl chloride and subsequent reactions to introduce the carboxylic acid functionality.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray diffraction, computational calculations, and spectroscopic methods such as FTIR, Raman, and NMR spectroscopy. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . Similarly, the complex of piperidine-4-carboxylic acid with chloroacetic acid was studied, showing the piperidine ring in a chair conformation and detailing the hydrogen bonding interactions . These studies provide insights into the conformational preferences and intermolecular interactions of piperidine derivatives, which are relevant for understanding the structure of "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid".

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, particularly at the functional groups attached to the piperidine ring. The reactivity of these groups can lead to the formation of complexes and the establishment of hydrogen bonding networks, as seen in the complexation of piperidine-4-carboxylic acid with chloroacetic acid . Additionally, the substitution reactions at the oxygen atom of the sulfonyl group, as demonstrated in the synthesis of O-substituted derivatives , indicate the potential for diverse chemical transformations that could be applied to modify the "1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid" molecule for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystal structure analysis provides information on the solid-state properties, while computational and spectroscopic studies can predict and confirm the behavior of these compounds in different environments . The biological activities of piperidine derivatives, such as their interactions with enzymes and receptors, are also a direct result of their chemical properties, as seen in the anticonvulsant activity and enzyme inhibition exhibited by some derivatives .

科学研究应用

蛋白质组学研究

该化合物是蛋白质组学研究中的一种专业产品 。蛋白质组学涉及对蛋白质,特别是其结构和功能的大规模研究。该化合物可作为质谱或色谱法中的标准品或试剂,用于鉴定和定量复杂生物样品中的蛋白质。

.安全和危害

According to the safety information provided by Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . The recommended precautionary statements are P305 + P351 + P338 .

属性

IUPAC Name |

1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCYGCUBXSBKOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169627 |

Source

|

| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942474-34-2 |

Source

|

| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)